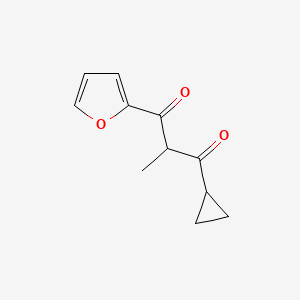
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione is an organic compound characterized by a cyclopropyl group, a furan ring, and a dione functional group
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the furan ring: The furan ring can be introduced via a Diels-Alder reaction or through direct furan synthesis methods.
Formation of the dione group: This step involves the oxidation of the corresponding alcohol or ketone precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the dione group to corresponding alcohols or ketones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Addition: The compound can participate in addition reactions, particularly at the cyclopropyl group, leading to ring-opening and formation of larger ring systems.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the production of inflammatory mediators. The compound’s molecular structure allows it to interact with various biological targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione can be compared with similar compounds such as:
1-Cyclopropyl-3-(furan-2-yl)propenone: This compound has a similar structure but lacks the dione group, leading to different chemical reactivity and applications.
1-Furan-2-yl-3-pyridin-2-yl-propenone: This compound contains a pyridine ring instead of a cyclopropyl group, resulting in distinct biological activities and research applications.
The uniqueness of this compound lies in its combination of a cyclopropyl group, furan ring, and dione functional group, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione |
InChI |
InChI=1S/C11H12O3/c1-7(10(12)8-4-5-8)11(13)9-3-2-6-14-9/h2-3,6-8H,4-5H2,1H3 |
InChI-Schlüssel |
RQLLGQCDSUEHSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1CC1)C(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


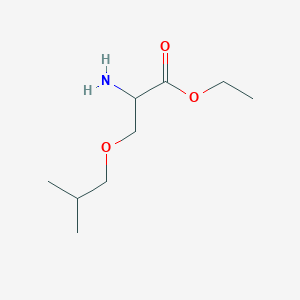
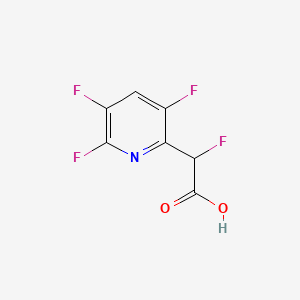


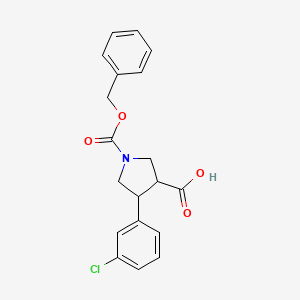
![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
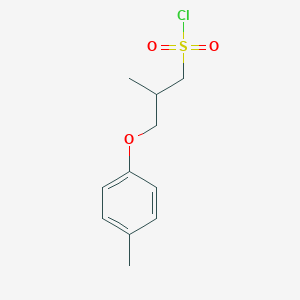
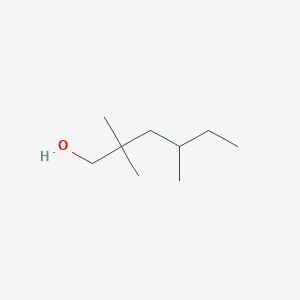
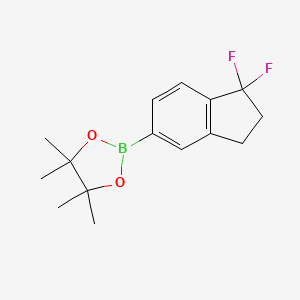
![Spiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B13628861.png)
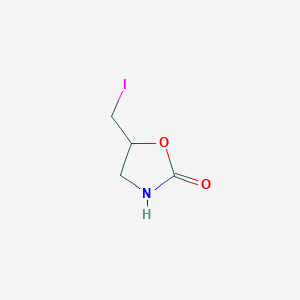
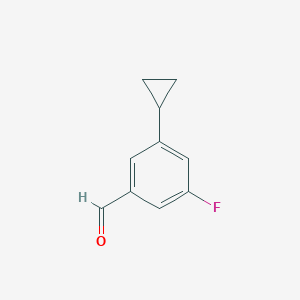
![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
